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Compound of Interest

Compound Name: N-Butylurea

Cat. No.: B146187

Introduction to N-Butylurea: A Molecule of Interest

N-Butylurea (CAS No: 592-31-4), a monosubstituted urea derivative, presents a fascinating
case study in the interplay of molecular structure and physical characteristics.[1] Its structure,
featuring a polar urea core appended with a nonpolar butyl chain, imparts a unique
combination of hydrophilicity and lipophilicity that is crucial for its applications, which range
from agricultural contexts to a building block in pharmaceutical synthesis.[1][2] This guide
provides a comprehensive overview of the core physicochemical properties of N-Butylurea,
offering both established data and the detailed experimental protocols necessary for their
validation. Understanding these fundamental parameters is a critical prerequisite for
researchers, scientists, and drug development professionals aiming to harness its full potential.

Below is the molecular structure of N-Butylurea, a foundational piece of information for
interpreting its chemical behavior.

Caption: Molecular Structure of N-Butylurea.

Core Physicochemical Properties of N-Butylurea

The functional behavior of N-Butylurea in various systems is dictated by its physicochemical
properties. A summary of these key parameters is presented below, providing a quantitative
shapshot of the molecule.
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Property Value Source(s)
Molecular Formula CsH12N20 [3]
Molecular Weight 116.16 g/mol [3]

CAS Number 592-31-4 [3]
Appearance Odorless white solid/crystalline e

powder
Melting Point 95-98 °C [4]
Boiling Point ~217.23 °C (rough estimate) [4]

N 48.34 g/L at 25°C; 10 to 50
Water Solubility /L at 17.8°C [31[5]
mg/mL at 17.8°

pKa (Predicted) 14.38 + 0.46 [2]

LogP (Computed) 0.4 [11[3]

In-Depth Analysis of Physicochemical

Characteristics
Melting Point: A Gateway to Purity and Stability

The melting point of a crystalline solid is a critical indicator of its purity. For N-Butylurea, the
literature reports a melting range of 95-98 °C.[4] A sharp melting range within these values is
indicative of high purity. Conversely, a broader melting range suggests the presence of
impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid
state. It is also noted that N-Butylurea decomposes upon heating.[3]

Solubility Profile: A Tale of Two Moieties

N-Butylurea's solubility is a direct consequence of its amphiphilic nature. The urea group, with
its capacity for hydrogen bonding, confers aqueous solubility, while the butyl group provides
hydrophobic character. It is described as soluble in water, alcohol, and ether.[5] More
quantitatively, its water solubility has been reported as 48.34 g/L at 25°C and in the range of 10
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to 50 mg/mL at approximately 18°C.[3][5] This moderate solubility in both polar and some non-
polar organic solvents makes it a versatile molecule in various applications.

Lipophilicity (LogP): Predicting Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic
system of a lipid-like solvent (n-octanol) and water. It is a crucial parameter in drug
development for predicting a molecule's ability to cross biological membranes. For N-
Butylurea, a computed XLogP3 value of 0.4 is available.[1][3] This value, being close to zero,
suggests a relatively balanced distribution between aqueous and lipid phases, a desirable
characteristic for many biologically active molecules. An experimental determination of this
value would provide a more definitive measure.

Acidity/Basicity (pKa): lonization State in Solution

The predicted pKa of N-Butylurea is approximately 14.38.[2] This high value indicates that it is
a very weak acid, and for practical purposes, it is considered a neutral molecule in
physiological pH ranges. This is important as the ionization state of a molecule can significantly
impact its solubility, permeability, and biological interactions.

Experimental Determination of Physicochemical
Properties

To ensure scientific rigor, the experimental determination of these properties must follow
standardized, validated protocols. The following sections detail the methodologies for
measuring key parameters of N-Butylurea.

Melting Point Determination via the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a
crystalline solid. The principle relies on heating a small, packed sample in a capillary tube at a
controlled rate and observing the temperature range over which the solid transitions to a liquid.
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Sample Preparation Measurement Analysis

utylurea sample ‘4»‘ Load into capillary tbe }—»‘ Pack the sample }—»‘ Place in melting point apparatus ‘4»‘ Heat rapidly (coarse) }—»‘ Heat slowly near melting point }—»‘ Record T_onset and T_clear }—»‘ Determine melting range }—»‘ Compare t0 literature values

Click to download full resolution via product page
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:

o Sample Preparation: A small amount of finely powdered, dry N-Butylurea is introduced into
a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the
sample into a dense column at the bottom.

e Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a
heating block and a thermometer or temperature probe.

e Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure
thermal equilibrium between the sample, the heating block, and the thermometer.

» Observation: The temperature at which the first droplet of liquid appears (T_onset) and the
temperature at which the entire sample becomes a clear liquid (T_clear) are recorded. The
range between these two temperatures is the melting range.

Causality: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of
the heating block will rise faster than the sample can melt, leading to an erroneously high and
broad melting range.

Quantitative Solubility Determination (OECD Guideline
105)

The OECD Guideline 105 provides a standardized framework for determining the water
solubility of chemical substances. The flask method, suitable for substances with solubility
above 1072 g/L like N-Butylurea, is a common approach.
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Equilibration Phase Separation Quantification

Add excess N-Butylurea to water ‘4»‘ Agitate at constant temperature }—»‘ Allow to equilibrate (e.g., 24h) }—»‘ Centrifuge or filter the solution ‘4»‘ Isolate the clear aqueous phase ‘4»‘ Analyze concentration (e.g., HPLC) ‘—»‘ Calculate solubility (g/L)

Click to download full resolution via product page
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:

o Equilibration: An excess amount of N-Butylurea is added to a known volume of water in a
flask. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

» Phase Separation: The saturated solution is separated from the undissolved solid. This is
typically achieved by centrifugation or filtration.

e Analysis: The concentration of N-Butylurea in the clear, saturated aqueous phase is
determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Calculation: The solubility is expressed as the mass of the solute per volume of the solvent
(e.g., g/L or mg/mL).

Trustworthiness: The inclusion of an excess of the solid and ensuring equilibration are key to
this self-validating system. If the concentration of the solute in the aqueous phase remains
constant over successive time points, it confirms that a saturated solution has been achieved.

Octanol-Water Partition Coefficient (LogP)
Determination (OECD Guideline 107)

The shake-flask method, as described in OECD Guideline 107, is the classical method for the
experimental determination of LogP.
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Partitioning Analysis

Pre-saturate n-octanol with water

—»‘ Measure concentration in each phase ‘—»‘ Calculate P = [Octanol /[ Water] —»‘ Calculate LogP ‘

—»{ Prepare N-Butylurea solution —»‘ Combine phases and shake ‘——{ Allow phases to separate

Click to download full resolution via product page
Caption: Workflow for LogP Determination.
Step-by-Step Protocol:

o Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-
octanol to ensure thermodynamic equilibrium.

o Partitioning: A known amount of N-Butylurea is dissolved in one of the phases (usually the
one in which it is more soluble). The two phases are then combined in a separatory funnel
and shaken vigorously to facilitate the partitioning of the solute between the two immiscible
layers. The mixture is then allowed to stand for the phases to separate completely.

e Analysis: The concentration of N-Butylurea in both the n-octanol and the aqueous layers is
determined using a suitable analytical technique like HPLC.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of N-
Butylurea in the n-octanol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of this value.

Expertise: It is crucial to use pre-saturated solvents to prevent volume changes during the
experiment that would affect the concentration measurements. The choice of the initial
concentration of N-Butylurea should be carefully considered to avoid the formation of micelles
or aggregates, which can lead to inaccurate LogP values.

Spectroscopic Data
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Spectroscopic analysis provides invaluable information about the molecular structure and
functional groups present in N-Butylurea.

e 'H NMR Spectrum: The proton NMR spectrum would show characteristic signals for the butyl
chain protons and the protons on the nitrogen atoms.

e 13C NMR Spectrum: The carbon NMR spectrum would reveal distinct peaks for the carbonyl
carbon and the four unique carbons of the butyl group.

e IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for
N-H stretching, C=0 stretching (amide | band), and N-H bending vibrations, confirming the
presence of the urea functional group.

e Mass Spectrum: The mass spectrum would show the molecular ion peak, confirming the
molecular weight of N-Butylurea, along with characteristic fragmentation patterns.

Conclusion

The physicochemical properties of N-Butylurea, from its melting point and solubility to its
partition coefficient, define its behavior and applicability in scientific and industrial research.
This guide has provided a detailed overview of these properties, grounded in available data
and authoritative experimental protocols. By understanding and applying these principles,
researchers, scientists, and drug development professionals can confidently and effectively
utilize N-Butylurea in their work, ensuring both scientific integrity and successful outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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